O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate, with the CAS number 2917-21-7, is a chemical compound classified within the phosphonothioate family. This compound is recognized for its biological activity, particularly as an insecticide and herbicide. Its structure includes a phosphorus atom bonded to sulfur and oxygen, along with a chloro and nitro substituent on the aromatic ring, which significantly influences its chemical properties and biological efficacy .
The synthesis of O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate typically involves multi-step reactions that require careful control of conditions to optimize yield and minimize byproducts. One common method includes the reaction of phosphorus-containing reagents with suitable aromatic compounds under specific conditions, often involving chlorination and nucleophilic substitution steps.
O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate has a complex structure that can be represented as follows:
The structure features a phosphonothioate backbone with a nitrophenyl group that enhances its biological activity .
O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate undergoes several significant chemical reactions:
Kinetic studies often measure the rate of acetylcholinesterase inhibition, providing insights into the potency and mechanism of action of this compound.
The mechanism by which O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate exerts its effects primarily involves:
Relevant data indicate that these properties make it effective as both an insecticide and herbicide while posing risks to non-target species if not managed properly .
O-(2-Chloro-4-nitrophenyl) O-methyl ethylphosphonothioate finds various applications in scientific research and agriculture:
CAS No.: 13474-59-4
CAS No.: 69853-43-6
CAS No.: 135545-89-0
CAS No.: